molecular formula C11H10ClNO2 B1465519 3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione CAS No. 1353505-67-5

3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione

Cat. No. B1465519
CAS RN: 1353505-67-5
M. Wt: 223.65 g/mol
InChI Key: ZUTXKDMRBMGTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione (3-CPMP) is a synthetic compound that has been used in scientific research for a variety of applications. It is a versatile compound that can be used in a variety of lab experiments and has a wide range of biochemical and physiological effects.

Scientific Research Applications

3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione has been used in scientific research for a variety of applications. It has been used to study the effects of oxidative stress on cells, as well as the role of oxidative stress in diseases such as cancer, Alzheimer’s, and Parkinson’s. It has also been used to study the effects of inflammation on the body, as well as the role of inflammation in diseases such as heart disease and diabetes.

Mechanism of Action

3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This inhibition prevents cells from producing excessive amounts of ROS, which can be damaging to the cell. It has also been shown to reduce inflammation by inhibiting the activity of certain inflammatory enzymes.
Biochemical and Physiological Effects
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to protect cells from damage caused by ROS. It has also been shown to reduce the risk of certain diseases, such as cancer, Alzheimer’s, and Parkinson’s.

Advantages and Limitations for Lab Experiments

3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable in solution. It is also non-toxic and non-irritating, making it safe to use in experiments. However, it has some limitations. It is not very soluble in water, so it must be used in an organic solvent. It also has a relatively short half-life, so it must be used quickly after synthesis.

Future Directions

There are several potential future directions for 3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione. It could be used to study the effects of oxidative stress and inflammation on other diseases, such as asthma and arthritis. It could also be used to develop new treatments for oxidative stress and inflammation. Additionally, it could be used to study the effects of oxidative stress on aging and age-related diseases. Finally, it could be used to develop new drugs for the treatment of oxidative stress and inflammation.

properties

IUPAC Name

3-[(6-chloropyridin-3-yl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7(14)10(8(2)15)5-9-3-4-11(12)13-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTXKDMRBMGTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CN=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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